3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a thiochromeno-pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of appropriate benzyl and propyl derivatives with thiochromeno-pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents such as dichloromethane or tetrahydrofuran.
Major Products
Scientific Research Applications
3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione has been explored for its potential in various scientific research areas:
Medicinal Chemistry: This compound has shown promise as an anticancer agent, particularly against breast cancer and lung cancer cell lines.
Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism by which 3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione exerts its effects involves its interaction with specific molecular targets. In the context of anticancer activity, the compound inhibits key enzymes and signaling pathways involved in cell proliferation and survival. For example, it may inhibit cyclin-dependent kinases (CDKs) or other critical proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Known for its anticancer activity, particularly in breast cancer treatment.
Pyrazolo[3,4-d]pyrimidine: Exhibits potent CDK2 inhibition and anticancer properties.
Thiazolo[4,5-d]pyrimidine: Used in drug development for its diverse biological activities.
Uniqueness
3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione stands out due to its unique thiochromeno-pyrimidine core, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other research fields .
Properties
IUPAC Name |
3-benzyl-2-propylthiochromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-2-8-17-22-20-18(19(24)15-11-6-7-12-16(15)26-20)21(25)23(17)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQQKFBJNPELCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=O)C3=CC=CC=C3S2)C(=O)N1CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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